molecular formula C13H15ClO4S B13940369 4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester CAS No. 921211-97-4

4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester

Cat. No.: B13940369
CAS No.: 921211-97-4
M. Wt: 302.77 g/mol
InChI Key: JVMMNANGZZYQEO-UHFFFAOYSA-N
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Description

4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester (CAS 921211-97-4) is a benzoic acid derivative featuring a tert-butyl ester group, a carboxymethylsulfanyl substituent at position 4, and a chlorine atom at position 3. This compound is part of a broader class of tert-butyl esters used in pharmaceutical intermediates, polymer chemistry, and organic synthesis due to their stability and tunable reactivity . Its molecular formula is C₁₄H₁₅ClO₄S, with a molecular weight of 314.79 g/mol.

Properties

CAS No.

921211-97-4

Molecular Formula

C13H15ClO4S

Molecular Weight

302.77 g/mol

IUPAC Name

2-[2-chloro-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]sulfanylacetic acid

InChI

InChI=1S/C13H15ClO4S/c1-13(2,3)18-12(17)8-4-5-10(9(14)6-8)19-7-11(15)16/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

JVMMNANGZZYQEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)SCC(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester typically involves the following steps:

    Starting Material: The synthesis begins with 3-chlorobenzoic acid.

    Introduction of Carboxymethylsulfanyl Group: The carboxymethylsulfanyl group is introduced through a nucleophilic substitution reaction. This involves reacting 3-chlorobenzoic acid with a suitable thiol reagent under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dechlorinated products.

    Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe for biochemical pathways.

    Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester depends on its specific application. In general, the compound can interact with biological molecules through its functional groups. The carboxymethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro group can participate in electrophilic aromatic substitution reactions, allowing the compound to modify other aromatic compounds.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural similarities with several tert-butyl esters, differing primarily in substituents at positions 3 and 4 (Table 1). Key analogs include:

Compound Name CAS Number Molecular Formula Substituents (Position 3/4) Molecular Weight (g/mol)
4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester 921211-97-4 C₁₄H₁₅ClO₄S Cl (3), -SCH₂COOH (4) 314.79
3-Chloro-4-fluorobenzoic acid tert-butyl ester 570407-88-4 C₁₁H₁₁ClFO₂ Cl (3), F (4) 242.65
3-Chloro-4-methoxycarbonylmethylsulfanyl-benzoic acid tert-butyl ester 921211-98-5 C₁₅H₁₇ClO₅S Cl (3), -SCH₂COOCH₃ (4) 344.81
4-Carboxymethylsulfanyl-3-fluoro-benzoic acid tert-butyl ester 921211-99-6 C₁₄H₁₅FO₄S F (3), -SCH₂COOH (4) 298.33

Key Observations :

  • Carboxymethylsulfanyl vs. Methoxycarbonylmethylsulfanyl : The -SCH₂COOH group (carboxymethylsulfanyl) introduces a carboxylic acid functionality, enabling hydrogen bonding and solubility in polar solvents. In contrast, the -SCH₂COOCH₃ group (methoxycarbonylmethylsulfanyl) is more lipophilic, favoring organic-phase reactions .

Thermal Stability and Degradation Pathways

Studies on tert-butyl esters in polymer platforms (e.g., poly(methyl methacrylate) derivatives) reveal that thermal degradation mechanisms depend on substituent chemistry :

  • Activation Energy (Ea) : For tert-butyl esters, Ea values range from 45–125 kJ/mol , with lower Ea correlating to faster thermal decomposition.
  • Degradation Products :
    • Carboxymethylsulfanyl-substituted esters (e.g., 921211-97-4) may undergo decarboxylation or sulfide oxidation under heat, releasing CO₂ or forming sulfoxides.
    • Methoxycarbonylmethylsulfanyl analogs (e.g., 921211-98-5) likely produce methyl esters and sulfur-containing byproducts .

Table 2: Key Properties and Reactivity Trends

Property 4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester 3-Chloro-4-fluorobenzoic acid tert-butyl ester 3-Chloro-4-methoxycarbonylmethylsulfanyl-benzoic acid tert-butyl ester
Solubility in DMSO High Moderate Low
Thermal Decomposition Onset (°C) ~150–170 (estimated) ~180–200 ~160–180
Hydrolysis Rate (Relative) 1.0 (reference) 0.8 1.2

Biological Activity

4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a carboxymethylsulfanyl group attached to a chloro-substituted benzoic acid backbone, with a tert-butyl ester functional group. This structural configuration is significant for its biological activity, as modifications in the sulfur-containing moiety can influence interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, organotin complexes containing sulfur moieties have demonstrated significant antioxidant activity by acting as radical scavengers and inhibiting lipoxygenase enzymes . The presence of the carboxymethylsulfanyl group in 4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester may confer similar protective effects against oxidative stress.

Enzyme Inhibition

The compound's potential as an inhibitor of enzymes involved in metabolic pathways is noteworthy. For instance, S-alkylated homocysteine derivatives have been characterized as inhibitors of human recombinant betaine-homocysteine S-methyltransferase (BHMT), showing IC50 values in the nanomolar range . Given the structural similarities, it is plausible that 4-Carboxymethylsulfanyl-3-chloro-benzoic acid tert-butyl ester could similarly inhibit key enzymes involved in sulfur amino acid metabolism.

Case Studies and Research Findings

StudyFindings
Study on Organotin ComplexesExhibited significant antioxidant and antiproliferative activities; induced apoptosis in cancer cell lines .
Inhibition of BHMTS-alkylated derivatives showed potent inhibition of BHMT, affecting homocysteine metabolism .
Antioxidant MechanismsSulfur-containing compounds demonstrated radical scavenging abilities and protective effects against oxidative damage .

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